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Compound of Interest

3-Hydroxy-4,5-dimethylfuran-
2(5H)-one

Cat. No.: B146786

Compound Name:

This technical guide provides a comprehensive overview of the sensory characteristics of
sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent, chiral lactone aroma compound.
The document is intended for researchers, scientists, and professionals in drug development
and food science, detailing the compound's flavor profile at various concentrations, the
methodologies used for its analysis, and the underlying pathways of its perception and
formation.

Sotolon: A Compound of Contrasting Aromas

Sotolon is a remarkably potent aroma compound known for its dramatically different sensory
profiles depending on its concentration.[1][2] At high concentrations, it imparts a characteristic
aroma of fenugreek or curry.[1][3][4] In contrast, at lower concentrations, it is associated with
pleasant, sweet notes of maple syrup, caramel, or burnt sugar.[1][3][4] This dual nature makes
it a significant component in a wide array of products, from aged spirits like rum and sake to
maple syrup and fortified wines.[1][2]

Quantitative Sensory Data

The sensory perception of sotolon is highly dependent on its concentration and the matrix in
which it is present. The following tables summarize key quantitative data from various studies.

Table 1: General Sensory Profile of Sotolon by Concentration
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. Associated Aroma
Concentration Level ) Reference
Descriptors

High Fenugreek, Curry, Spicy [11[41[5]

| Low | Maple Syrup, Caramel, Burnt Sugar, Honey-like, Nutty [[1][3][5] |

Table 2: Odor Detection and Recognition Thresholds of Sotolon in Various Media

. . . Threshold
Medium Enantiomer/Mixture Threshold Type .
Concentration
Water Racemic Detection 0.001 ppb (pg/L)[3]
Model Wine (12% (+)-(S)-Sotol Detecti 0.8 ppb (png/L)[4]
+)-(S)-Sotolon etection :
EtOH/Water) PPBTHI
Model Wine (12% (-)-(R)-Sotol Detecti 89 ppb (ug/L)[4]
-)-(R)-Sotolon etection
EtOH/Water) PPETHY
Model Wine Racemic Detection 2 pg/L[5][6]
Dry White Wine Racemic Detection 8 ug/L[5][6]
Japanese Sake Racemic Detection 3.1 pg/L[5]
Flor Sherry Racemic Detection 15 pg/L[6]
Madeira Wine Racemic Detection 23 pg/L[7][8]
Simulated Maple ) )
Racemic Detection 0.5 ppm (500 pg/L)[9]

Syrup Base

| Simulated Maple Syrup Base | Racemic | Recognition (Maple, Burnt Sugar) | 1.0 ppm (1000
Hg/L)[9] |

The two enantiomers of sotolon possess distinct sensory properties. The (+)-(S)-enantiomer is
described as "curry, walnut (strongly caramelic),” while the (-)-(R)-enantiomer is characterized
as "walnut, rancid." Notably, the perception threshold of the (S)-enantiomer is over 100 times
lower than that of the (R)-enantiomer in a dilute alcohol solution.[4]
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Table 3: Concentration-Dependent Aroma Descriptors in Sweet Fortified Wines

Concentration Range Predominant Aroma Characteristic
< 300 pg/L "Prune" aroma[10]
300 - 600 ug/L "Dried prickly-pear, dried fruit" aroma[10]

| > 600 pg/L | "Rancio” character (a desirable aged, nutty, oxidized note)[10] |

Table 4: Recommended Starting Concentrations for Flavor Applications

Recommended Sotolon L
Flavor Category . Sensory Contribution
Concentration
Compromise between
Maple Syrup 20 ppm authentic and fenugreek-

based styles[11]

Coffee 50 ppm Enhances caramel notes[11]
Hazelnut & Praline 50 ppm Enhances nuttiness[11]
Caramel & Toffee 30 ppm Boosts caramel character[11]
Peanut 30 ppm Adds savory character[11]

Adds depth and savory
Walnut 20 ppm ]

complexity[11]

Subtle boost to caramel and
Butterscotch 10 ppm

savory taste[11]
Malt & Malted Milk 10 ppm Subtle enhancement[11]

| Chocolate & Cocoa | 1 ppm | Adds subtle taste advantages without fenugreek intrusion[11] |

Experimental Protocols

The characterization and quantification of sotolon rely on precise analytical and sensory
evaluation protocols.
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This protocol is a generalized methodology based on practices for evaluating the sensory
impact of specific aroma compounds in a food matrix, such as walnuts or wine.[12]

o Objective: To determine the sensory contribution of sotolon to the overall aroma profile of a
product.

o Materials:

o Odorless base matrix (e.g., silicone oil/water emulsion for walnuts, model wine solution).
[12]

o Stock solutions of sotolon in ethanol or water.

o Trained sensory panel (12-20 assessors).[12]

o Single-use polystyrene vessels with lids.[12]
o Methodology:

o Sample Preparation: Prepare a series of samples by spiking the odorless base matrix with
sotolon at various concentrations, including a blank reference (matrix with ethanol only).
[12] Concentrations should bracket the expected natural concentration and odor threshold.

o Sensory Evaluation: Employ a discrimination test, such as a three-alternative forced
choice (3-AFC) test.[12] Present assessors with three samples, two of which are the blank
reference and one of which contains the sotolon spike. Ask assessors to identify the
different sample.

o Threshold Determination: The detection threshold is defined as the lowest concentration at
which a statistically significant portion of the panel can correctly identify the spiked
sample.

o Descriptive Analysis: For suprathreshold concentrations, ask panelists to rate the intensity
of specific descriptors (e.g., "walnut,” "fenugreek,"” "caramel”) defined by reference
materials.[12]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: Analyze discrimination test data using binomial statistics. Analyze descriptive
ratings using analysis of variance (ANOVA) to determine significant differences in descriptor
intensity across concentrations.

This protocol outlines a common workflow for extracting and quantifying sotolon from a
complex liquid matrix like wine.[5][13][14]

o Objective: To accurately measure the concentration of sotolon in a fortified wine sample.
e Materials:
o Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).[5]

o Conditioning and elution solvents (methanol, water, ammonia solution, dichloromethane).

[5]
o Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]
o Sotolon analytical standard.
o Methodology:

o Sample Preparation: Prepare a calibration curve using a synthetic wine matrix spiked with
known concentrations of the sotolon standard (e.g., 1-2000 pg/L).[14]

o Solid-Phase Extraction (SPE):

Condition the SPE cartridge with methanol, water, and 5% ammonia solution.[5]

Load a defined volume of the wine sample (e.g., 25-50 mL) onto the cartridge.[5][13]

Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to
remove interferences.[13]

Elute sotolon with a suitable solvent like dichloromethane.[13]

o Concentration & Analysis: Concentrate the eluate to a small volume (e.g., 0.1 mL).[13]
Inject the concentrated extract into the LC-MS/MS system.
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o LC-MS/MS Detection: Analyze sotolon in Multiple Reaction Monitoring (MRM) mode, using
specific precursor-to-product ion transitions for quantification and identification (e.g., 129.1
m/z - 55.1 m/z).[14]

o Data Analysis: Quantify the sotolon concentration in the sample by comparing its peak area
to the calibration curve generated from the analytical standards.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to sotolon analysis and perception,
adhering to the specified design constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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